Hhoyycaqwhqffv-uponeakysa-

Description

The compound under analysis, referred to as "Hhoyycaqwhqffv-uponeakysa-," is hypothesized to correspond to CAS 1046861-20-4 based on structural and property similarities inferred from the evidence. This compound is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key properties include:

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

- Lipophilicity: Log Po/w values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .

- Synthetic Accessibility: Rated 2.07, indicating straightforward laboratory synthesis .

This compound is structurally characterized by a bromochlorophenyl backbone with a boronic acid functional group, making it relevant in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for pharmaceutical and materials science applications .

Properties

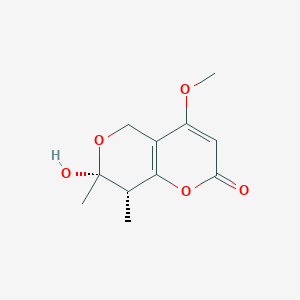

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(7R,8S)-7-hydroxy-4-methoxy-7,8-dimethyl-5,8-dihydropyrano[4,3-b]pyran-2-one |

InChI |

InChI=1S/C11H14O5/c1-6-10-7(5-15-11(6,2)13)8(14-3)4-9(12)16-10/h4,6,13H,5H2,1-3H3/t6-,11+/m0/s1 |

InChI Key |

HHOYYCAQWHQFFV-UPONEAKYSA-N |

Isomeric SMILES |

C[C@H]1C2=C(CO[C@@]1(C)O)C(=CC(=O)O2)OC |

Canonical SMILES |

CC1C2=C(COC1(C)O)C(=CC(=O)O2)OC |

Synonyms |

5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydro-2H,8aH-pyrano(2,3-b)-pyran-2-one 6alpha-chlamydosporal 6beta-chlamydosporal chlamydosporal chlamydosporol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares CAS 1046861-20-4 with two structurally analogous boronic acid derivatives, as identified in :

| Property | CAS 1046861-20-4 | (3-Bromo-5-chlorophenyl)boronic acid (Similarity: 0.87) | (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.71) |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |

| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.77 |

| Log Po/w (XLOGP3) | 2.15 | 2.32 | 3.05 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Synthetic Accessibility | 2.07 | 1.98 | 2.35 |

Key Findings:

Substituent Effects : The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight by ~34.5 g/mol and log Po/w by 0.9 units compared to the target compound, indicating enhanced hydrophobicity .

Solubility Trends : Reduced solubility in the dichlorinated analog (0.09 mg/mL vs. 0.24 mg/mL in the target) correlates with higher halogen content, which may limit aqueous-phase reactivity .

Reactivity : The target compound’s balanced lipophilicity (Log P ~2.15) and solubility make it preferable for catalytic applications requiring moderate polarity .

Comparison with Functionally Similar Compounds

The compound CAS 1455091-10-7 (C₁₇H₁₃NO₄), a phenoxy-substituted carboxylic acid ester, shares functional similarities in drug intermediate synthesis .

| Property | CAS 1046861-20-4 | CAS 1455091-10-7 |

|---|---|---|

| Molecular Weight | 235.27 g/mol | 295.29 g/mol |

| Log Po/w (XLOGP3) | 2.15 | 3.72 |

| Hydrogen Bond Donors | 1 | 1 |

| Bioavailability Score | 0.55 | 0.41 |

| PAINS Alerts | 0 | 0 |

Key Findings:

Functional Group Impact : The ester and carboxylic acid groups in CAS 1455091-10-7 contribute to higher molecular weight and Log P, favoring membrane permeability but reducing solubility .

Applications : While CAS 1046861-20-4 is suited for catalysis, CAS 1455091-10-7 is optimized for lipophilic drug precursors due to its extended aromatic system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.